(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-2-phenylacetic acid
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Overview
Description
(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-2-phenylacetic acid is a complex organic compound that is often used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amino acids in peptide synthesis. The compound’s structure includes a phenylacetic acid moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-2-phenylacetic acid typically involves the protection of the amino group using the Fmoc group. This is followed by the coupling of the protected amino acid with phenylacetic acid derivatives. Common reagents used in this synthesis include isobutoxycarbonyl chloride (IBC-Cl) and sodium azide (NaN3) . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, ensuring high yields and purity. The use of solid-phase synthesis techniques is also common, allowing for the efficient production of peptides with minimal waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove the Fmoc protective group.
Substitution: The compound can undergo substitution reactions, particularly at the phenylacetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of organic solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted phenylacetic acid compounds. These products are often used as intermediates in further synthetic processes.
Scientific Research Applications
(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-2-phenylacetic acid has several scientific research applications:
Chemistry: It is widely used in peptide synthesis as a coupling agent and protective group.
Biology: The compound is used in the synthesis of biologically active peptides and proteins.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-2-phenylacetic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The compound’s molecular targets include the amino acids being coupled, and the pathways involved are those of peptide bond formation and deprotection.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid
Uniqueness
What sets (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-2-phenylacetic acid apart from similar compounds is its specific structure, which includes a phenylacetic acid moiety. This unique structure contributes to its distinct chemical properties and reactivity, making it particularly useful in specific peptide synthesis applications.
Properties
Molecular Formula |
C26H24N2O5 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-2-phenylacetic acid |
InChI |
InChI=1S/C26H24N2O5/c29-23(28-24(25(30)31)17-8-2-1-3-9-17)14-15-27-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22,24H,14-16H2,(H,27,32)(H,28,29)(H,30,31)/t24-/m0/s1 |
InChI Key |
FDLWZMIGFNTTSI-DEOSSOPVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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